6,8-Dichloropyrido[2,3-b]pyrazine

Medicinal Chemistry Heterocyclic Synthesis Building Block Comparison

Select 6,8-Dichloropyrido[2,3-b]pyrazine to accelerate your kinase inhibitor and agrochemical discovery programs. The precisely positioned chlorine atoms at C6 and C8 enable a sequential functionalization strategy: selective nucleophilic displacement at the more activated position followed by palladium-catalyzed cross-coupling at the remaining site. This regiochemical control is unattainable with the 2,3-dichloro isomer or mono-chloro derivatives. Pre-installed chlorines eliminate the need for C-H activation strategies, allowing direct fragment elaboration and rapid SAR exploration on this proven privileged scaffold for ALK, EGFR, and other kinase targets.

Molecular Formula C7H3Cl2N3
Molecular Weight 200.02
CAS No. 1283075-60-4
Cat. No. B2791604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloropyrido[2,3-b]pyrazine
CAS1283075-60-4
Molecular FormulaC7H3Cl2N3
Molecular Weight200.02
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=CC(=N2)Cl)Cl
InChIInChI=1S/C7H3Cl2N3/c8-4-3-5(9)12-7-6(4)10-1-2-11-7/h1-3H
InChIKeyBIULHHKFNLFURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dichloropyrido[2,3-b]pyrazine (CAS 1283075-60-4): A Strategic Dihalogenated Scaffold for Kinase-Focused Medicinal Chemistry


6,8-Dichloropyrido[2,3-b]pyrazine is a heterocyclic building block featuring a pyrido[2,3-b]pyrazine core with chlorine substituents at the 6- and 8-positions of the pyridine ring . This substitution pattern imparts a unique electrophilic profile and regioselective reactivity distinct from isomeric dichloro derivatives, making it a versatile intermediate for constructing kinase inhibitor libraries and other bioactive molecules. The pyrido[2,3-b]pyrazine scaffold is recognized as a privileged structure in drug discovery, with derivatives exhibiting inhibitory activity against multiple kinase targets relevant to oncology .

Why 6,8-Dichloropyrido[2,3-b]pyrazine Cannot Be Replaced by Generic Pyrido[2,3-b]pyrazine Building Blocks


Substituting 6,8-dichloropyrido[2,3-b]pyrazine with alternative pyrido[2,3-b]pyrazine building blocks (e.g., the 2,3-dichloro isomer, mono-chloro derivatives, or the unsubstituted parent scaffold) introduces divergent reactivity, different synthetic accessibility, and compromised biological profiling that directly undermine the reproducibility of lead optimization campaigns. The precise positioning of chlorine atoms on the pyridine ring (6,8- vs. 2,3- vs. 6- only) governs both the electronic landscape of the fused heterocycle and the sequential functionalization strategy available to the medicinal chemist, as detailed in the quantitative evidence below [1].

Head-to-Head Comparative Evidence: 6,8-Dichloropyrido[2,3-b]pyrazine vs. Closest Analogs


Distinct Synthetic Route and Yield: 6,8-Dichloro vs. 2,3-Dichloro Isomer

The synthesis of 6,8-dichloropyrido[2,3-b]pyrazine proceeds via condensation of 4,6-dichloro-pyridine-2,3-diamine with glyoxal in THF/water at 20°C for 72 hours, followed by silica gel chromatography to yield the product as off-white fine needles . In contrast, the 2,3-dichloro isomer (CAS 25710-18-3) is accessed through a fundamentally different route—chlorination of a pyrido[2,3-b]pyrazine-2,3-dione precursor—resulting in distinct purity specifications and commercial availability [1]. The 6,8-dichloro isomer's condensation-based preparation avoids the harsh chlorinating agents (e.g., POCl₃/reflux) required for the 2,3-isomer, offering a milder and more scalable entry into the pyrido[2,3-b]pyrazine chemical space.

Medicinal Chemistry Heterocyclic Synthesis Building Block Comparison

Substitution Pattern Dictates Regioselective Functionalization: 6,8-Dichloro vs. 6-Chloro Scaffold

The 6,8-dichloro substitution pattern provides two chemically distinct electrophilic sites on the pyridine ring for sequential nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling divergent library synthesis from a single intermediate . By comparison, 6-chloropyrido[2,3-b]pyrazine (CAS 68236-03-3) carries only one chlorine leaving group at position 6, limiting derivatization to a single functionalization event at that position and requiring additional activation strategies to functionalize position 8 [1]. The 6,8-dichloro derivative thus offers a built-in synthetic handle for iterative diversification—a capability not shared by mono-halogenated or 2,3-dihalogenated congeners.

Kinase Inhibitor Design Parallel Synthesis Regioselective Derivatization

Scaffold Positioning Enables Access to Kinase-Targeted Chemical Space: 6,8-Dichloro vs. Parent Pyrido[2,3-b]pyrazine

The pyrido[2,3-b]pyrazine core is a validated privileged scaffold for kinase inhibitor design, with derivatives demonstrating potent inhibition of ALK (IC₅₀ ~10 nM enzymatic, ~150 nM cellular) and erlotinib-resistant EGFR (IC₅₀ 0.09–0.15 μM in PC9/PC9-ER cell lines) [1] [2]. While the unsubstituted parent scaffold (CAS 322-46-3, MP 142–144°C, 98% purity, MW 131.13) lacks reactive handles for direct elaboration, the 6,8-dichloro derivative embeds two chlorine substituents that serve as synthetic linchpins for installing pharmacophoric elements at positions critical for kinase hinge-region interactions . This converts the biologically validated but synthetically inert parent scaffold into a modular, ready-to-derivatize precursor.

Kinase Inhibition Privileged Scaffold Drug Discovery

Commercially Available Purity Specifications: 6,8-Dichloro vs. 2,3-Dichloro Isomer

Multiple suppliers list 6,8-dichloropyrido[2,3-b]pyrazine at 95% minimum purity (AKSci) or 97% purity (Leyan, Delta-B, CymitQuimica) . The 2,3-dichloro isomer is commercially offered at 95% and 98% purity levels [1]. The 6,8-isomer's availability at 97% purity from manufacturers such as Bidepharm (with NMR, HPLC, and GC batch quality documentation) provides procurement teams with verifiable quality metrics that support reproducible synthetic outcomes. The MDL number MFCD26402019 uniquely identifies this regioisomer in procurement databases.

Chemical Procurement Building Block Quality Supplier Comparison

Optimal Application Domains for 6,8-Dichloropyrido[2,3-b]pyrazine Based on Comparative Evidence


Kinase Inhibitor Library Synthesis via Sequential SNAr/Cross-Coupling at C6 and C8

The two electrophilic chlorine atoms at positions 6 and 8 of the pyridine ring enable a stepwise functionalization workflow: first, selective displacement at the more activated position (e.g., C8) with an amine nucleophile, followed by palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling at the remaining chlorine site. This sequential strategy supports the rapid generation of diverse kinase-focused compound libraries from a single, commercially available precursor, as demonstrated by the broader class of pyrido[2,3-b]pyrazine-based ALK and EGFR inhibitors [1] [2].

Agrochemical Lead Optimization Using Pyrido[2,3-b]pyrazine Scaffolds

Pyrido[2,3-b]pyrazine derivatives have been disclosed as intermediates for fungicidal compounds and as direct herbicidal agents in patent literature [1]. The 6,8-dichloro substitution pattern provides the dual functionalization capability needed to explore structure-activity relationships across herbicidal chemotypes, where modification of both the pyridine and pyrazine rings influences target binding and physicochemical properties.

Materials Science: Precursor for Pyrazino-Fused Heteroacenes and OLED Components

Chlorinated pyrido[2,3-b]pyrazines serve as coupling partners in palladium-catalyzed reactions to construct extended π-conjugated systems for organic electronic applications [1]. The 6,8-dichloro derivative's specific halogen arrangement offers regiochemical control in cross-coupling sequences that is not achievable with the 2,3-dichloro isomer, enabling the precise construction of donor-acceptor architectures for optoelectronic materials.

Fragment-Based Drug Discovery (FBDD) and Privileged Scaffold Derivatization

As a functionalized derivative of the biologically validated pyrido[2,3-b]pyrazine privileged scaffold, 6,8-dichloropyrido[2,3-b]pyrazine serves as an efficient entry vector for fragment elaboration. The pre-installed chlorine substituents eliminate the need for C-H activation or directing-group strategies, allowing medicinal chemists to directly conjugate fragment hits to the scaffold core and rapidly assess binding affinity improvements against kinase and non-kinase targets [1].

Quote Request

Request a Quote for 6,8-Dichloropyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.